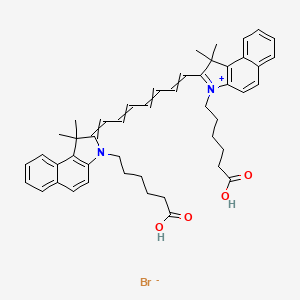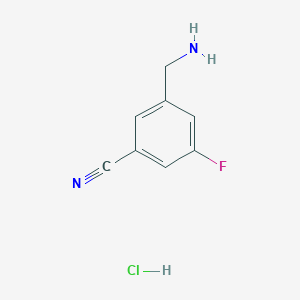
3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(氨基甲基)-5-氟苯甲腈盐酸盐是一种属于芳香胺类的有机化合物。其特征在于苯环上连接着一个氨基甲基 (-CH2NH2) 和一个氟原子,以及一个腈基 (-CN)。由于其独特的化学性质,该化合物经常用作合成各种药物和农用化学品的中间体。
准备方法
合成路线和反应条件
3-(氨基甲基)-5-氟苯甲腈盐酸盐的合成通常涉及多步过程。一种常见的合成方法包括以下步骤:
硝化: 起始原料 5-氟苯甲腈在硝化条件下进行硝化反应,在间位引入硝基。
还原: 然后,使用还原剂如氢气在钯催化剂存在下将硝基还原为氨基。
氨基甲基化: 将得到的 3-氨基-5-氟苯甲腈在酸性条件下使用甲醛和仲胺进行氨基甲基化,以引入氨基甲基。
工业生产方法
在工业生产中,3-(氨基甲基)-5-氟苯甲腈盐酸盐的生产可能涉及连续流动工艺以提高效率和产量。使用自动化反应器和优化的反应条件可以显着降低生产成本并提高可扩展性。
化学反应分析
反应类型
3-(氨基甲基)-5-氟苯甲腈盐酸盐可以发生各种化学反应,包括:
氧化: 氨基甲基可以被氧化形成相应的亚胺或腈。
还原: 使用还原剂如氢化锂铝可以将腈基还原为胺。
取代: 氟原子可以被其他亲核试剂(如羟基或烷基)取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 亲核取代反应通常涉及氢氧化钠 (NaOH) 或卤代烷等试剂。
主要产物
氧化: 形成亚胺或腈。
还原: 转化为伯胺。
取代: 在氟原子位置引入各种官能团。
科学研究应用
3-(氨基甲基)-5-氟苯甲腈盐酸盐在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 用于研究酶相互作用和蛋白质-配体结合。
医学: 用作开发药物的前体,特别是针对神经疾病的药物。
工业: 用于生产农用化学品和特种化学品。
作用机制
3-(氨基甲基)-5-氟苯甲腈盐酸盐的作用机制涉及它与特定分子靶标的相互作用。氨基甲基可以与生物大分子形成氢键,而氟原子可以参与卤键。这些相互作用可以调节酶和受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 3-(氨基甲基)苯硼酸盐酸盐
- 3-(氨基甲基)-PROXYL
- 3-(氨基甲基)苯硼酸盐酸盐
独特性
3-(氨基甲基)-5-氟苯甲腈盐酸盐由于同时存在氟原子和腈基而具有独特性,赋予其独特的化学反应性和生物活性。这些官能团的组合使其成为合成具有潜在治疗应用的各种化合物的宝贵中间体。
属性
分子式 |
C8H8ClFN2 |
|---|---|
分子量 |
186.61 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H |
InChI 键 |
VKMVSVYROKGDEV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C#N)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)

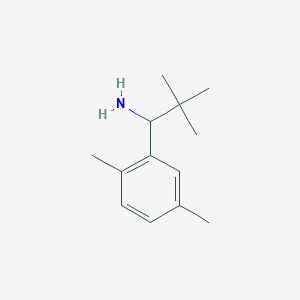
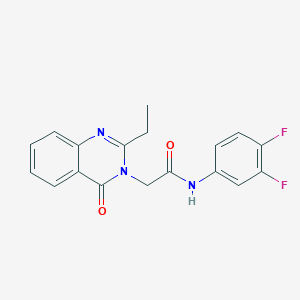
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
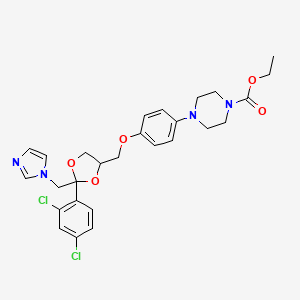
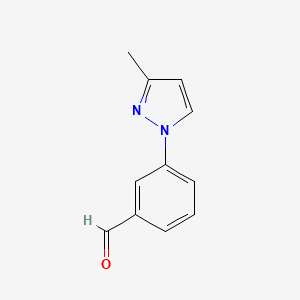
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
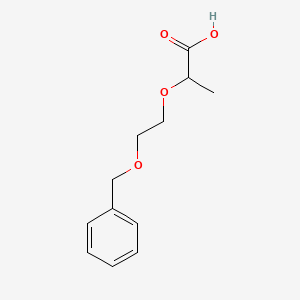
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
